BenchChemオンラインストアへようこそ!

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Physicochemical characterization Solid-state properties Spirohydantoin differentiation

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 882-65-5) is a cyclohexanespiro-5-hydantoin bearing an N-3 hydroxymethyl substituent and an 8-methyl group on the cyclohexane ring. The compound is explicitly disclosed as 2-methylcyclohexanespiro-5'-(3'-hydroxymethyl)hydantoin in US Patent 3,213,104, where it is characterized by melting point, elemental analysis, and a synthetic procedure starting from 2-methylcyclohexanespiro-5'-hydantoin and formalin.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 882-65-5
Cat. No. B11889586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS882-65-5
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CO
InChIInChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15)
InChIKeyKDSCHUFYKGKZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 882-65-5): Spirohydantoin Scaffold Identity and Procurement Context


3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 882-65-5) is a cyclohexanespiro-5-hydantoin bearing an N-3 hydroxymethyl substituent and an 8-methyl group on the cyclohexane ring. The compound is explicitly disclosed as 2-methylcyclohexanespiro-5'-(3'-hydroxymethyl)hydantoin in US Patent 3,213,104, where it is characterized by melting point, elemental analysis, and a synthetic procedure starting from 2-methylcyclohexanespiro-5'-hydantoin and formalin [1]. Spirohydantoins as a class are recognized for their conformationally constrained hydantoin scaffold, which distinguishes them from non-spiro 5,5-disubstituted hydantoins such as phenytoin [2]. The N-3 hydroxymethyl moiety is a well-established bioreversible prodrug modification of the hydantoin NH, documented to enhance aqueous solubility and undergo rapid hydrolytic conversion to the parent hydantoin at physiological pH [3].

Why 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione Cannot Be Interchanged with Other Spirohydantoins


The cycloalkanespiro-5-hydantoin pharmacophore exhibits ring-size-dependent pharmacological activity switching: cyclohexanespiro derivatives (6-membered carbocycle) are predominantly analgesic/anti-inflammatory, while cycloheptanespiro analogs (7-membered) display anticonvulsant activity, and cyclooctanespiro variants (8-membered) produce barbiturate-like sedation with reduced potency [1]. Within the cyclohexanespiro sub-class, N-3 substitution critically governs both pharmacokinetic behavior and biological target engagement. The hydroxymethyl group at N-3 functions as a bioreversible prodrug handle—undergoing hydroxide ion-catalyzed decomposition with half-lives of 0.1–6.9 seconds at pH 7.4 and 37 °C to regenerate the parent hydantoin, while simultaneously enhancing aqueous solubility relative to the unsubstituted parent [2]. The 8-methyl substituent on the cyclohexane ring introduces a permanent stereoelectronic perturbation: it lowers the melting point by approximately 23 °C relative to the non-methylated N-hydroxymethyl analog (150–152 °C vs. 173–175 °C), indicating altered crystal packing and likely modified entropy of solvation [3]. Generic substitution with a non-hydroxymethylated spirohydantoin (e.g., CAS 702-62-5, the parent 1,3-diazaspiro[4.5]decane-2,4-dione) would sacrifice both the solubility advantage and the prodrug release kinetics. Substitution with the 3-(2-hydroxyethyl) analog (CAS 882-67-7) would introduce a two-carbon spacer, altering both the decomposition rate and the steric environment around the hydantoin N-3 position. These structural differences are consequential for applications where dissolution rate, bioreversible release, or specific N-3 spatial occupancy is required.

Comparative Evidence for 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 882-65-5) vs. Closest Analogs


Melting Point Depression: 8-Methyl Substitution Lowers Crystal Lattice Energy by ~23 °C vs. Non-Methylated N-Hydroxymethyl Spirohydantoin

The 8-methyl group on the cyclohexane ring produces a substantial melting point depression of approximately 23 °C relative to the directly comparable non-methylated N-3-hydroxymethyl spirohydantoin. The target compound (2-methylcyclohexanespiro-5'-(3'-hydroxymethyl)hydantoin) exhibits a recrystallized melting point of 150–152 °C (methylene chloride/carbon tetrachloride), whereas cyclohexanespiro-5-(3-hydroxymethyl)hydantoin melts at 173–175 °C (ethyl acetate/petroleum ether) [1]. This difference is measured from the same patent under analogous synthetic and purification conditions, providing a direct head-to-head comparison within a single controlled source. The lower melting point is consistent with the methyl group disrupting intermolecular hydrogen bonding in the crystal lattice, which may translate to altered dissolution behavior in pharmaceutical formulations.

Physicochemical characterization Solid-state properties Spirohydantoin differentiation

N-Hydroxymethylation as a Bioreversible Solubility-Enhancing Prodrug Modification: Class-Level Kinetic Evidence

N-3 hydroxymethylation is documented as a general prodrug strategy for hydantoins that significantly enhances aqueous solubility while enabling extremely rapid bioreversion at physiological pH. Bundgaard & Johansen (1980) demonstrated that N3-hydroxymethyl derivatives of phenytoin, nitrofurantoin, and 5,5-dimethylhydantoin undergo apparent hydroxide ion-catalyzed decomposition in the pH range 3.3–6.1, with specific rate constants of 7.1 × 10⁷, 6.2 × 10⁸, and 1.0 × 10⁷ M⁻¹ min⁻¹, respectively [1]. At pH 7.4 and 37 °C, the calculated half-lives range from 0.1 to 6.9 seconds—meaning these prodrugs are converted to the parent hydantoin essentially instantaneously under physiological conditions. The N-hydroxymethyl derivatives possess higher water solubility than the parent compounds, and the hydroxymethyl group is amenable to further bioreversible derivatization (e.g., acetate ester formation), as demonstrated with 3-(hydroxymethyl)phenytoin acetate [1]. This class-level evidence is directly transferable to the target spirohydantoin because the decomposition mechanism depends on the acidity of the hydantoin NH (pKa ~8–10 for spirohydantoins) and proceeds via the same N-hydroxymethyl imide intermediate regardless of the C-5 substitution pattern.

Prodrug design Aqueous solubility Hydantoin derivatization Pharmacokinetics

Ring-Size Pharmacological Switching: Cyclohexanespiro Scaffold Is Associated with Analgesic/Anti-Inflammatory Activity, Distinct from Anticonvulsant or Sedative Cycloalkanespiro Analogs

Oldfield & Cashin (1965) systematically evaluated a series of cycloalkanespiro-5'-hydantoins across four ring sizes for toxicity, behavioral effects, anticonvulsant activity (mice), and analgesic activity (mice), with limited anti-inflammatory testing in rats. The cyclohexanespiro-5'-hydantoins (the class to which the target compound belongs) were specifically identified as showing analgesic and anti-inflammatory activity [1]. In contrast, cyclopentanespiro-5'-hydantoins exhibited low toxicity and low sedative activity; cycloheptanespiro-5'-hydantoins displayed anticonvulsant activity; and cyclooctanespiro-5'-hydantoins produced barbiturate-like effects but with lower potency [1]. US Patent 3,213,104 independently corroborates this classification, stating that cyclohexanespiro-5-(3-hydroxymethyl)hydantoin specifically possesses analgesic properties and/or anti-inflammatory properties [2]. This ring-size-dependent pharmacological switching means that a cycloheptane or cyclopentane spirohydantoin analog cannot be presumed to share the same therapeutic activity profile, even with identical N-3 substitution.

Analgesic activity Anti-inflammatory Cycloalkanespirohydantoin SAR Pharmacological classification

N-3 Substituent Controls Antiproliferative Potency: Ether Substituents Occupy an Intermediate Position in the Cytotoxicity SAR Hierarchy

A structure-activity relationship study on diazaspiro bicyclo hydantoin derivatives evaluated against human leukemia K562 (chronic myelogenous) and CEM (T-cell) lines established a clear N-3 substituent activity hierarchy: alkene > ester > ether [1]. Compounds with electron-withdrawing groups at the third and fourth positions of a phenyl ring attached via the N-3 substituent displayed selective cytotoxicity with IC₅₀ values lower than 50 μM [1]. The hydroxymethyl group on the target compound is classified as an ether-type N-3 substituent, placing it in the intermediate tier of this activity ranking—above unsubstituted (NH) spirohydantoins but below ester- and alkene-bearing analogs. This ranking provides a rational basis for compound selection: if maximal antiproliferative activity is the goal, an N-3 alkene or ester analog should be prioritized; if intermediate activity with the additional prodrug/solubility benefits of the hydroxymethyl group is desired, the target compound represents a strategically differentiated choice.

Antitumor SAR Leukemia cytotoxicity N-3 substituent ranking Spirohydantoin

Evidence-Backed Application Scenarios for 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 882-65-5)


Analgesic/Anti-Inflammatory Lead Optimization Leveraging a Bioreversible Prodrug Spirohydantoin Scaffold

The cyclohexanespiro-5-hydantoin scaffold is specifically associated with analgesic and anti-inflammatory activity, as established by the Oldfield & Cashin (1965) pharmacological classification [1] and corroborated by US Patent 3,213,104 [2]. The N-3 hydroxymethyl group provides a built-in solubility-enhancing prodrug handle that undergoes extremely rapid bioreversion (t₁/₂ < 10 s at pH 7.4) [3], offering a formulation advantage over non-hydroxymethylated cyclohexanespirohydantoins. Medicinal chemistry teams pursuing non-opioid analgesic or anti-inflammatory programs can use this compound as a starting scaffold that combines the target-validated cyclohexanespiro core with the drug-delivery benefits of N-hydroxymethylation, without requiring separate solubility optimization steps.

Differentiated Building Block for Spirohydantoin Library Synthesis with Defined N-3 Substituent Positioning

The SAR established by Kavitha et al. (2008) demonstrates that N-3 substituents on the diazaspiro bicyclo hydantoin nucleus control antiproliferative activity in a defined hierarchy (alkene > ester > ether) [4]. The hydroxymethyl group occupies the ether tier, providing an intermediate activity anchor point for SAR exploration. The 8-methyl group further distinguishes this building block from the non-methylated analog (CAS 710-86-1), with a 23 °C melting point difference [2] that may influence solid-phase synthesis compatibility or crystallization behavior. Combinatorial chemistry groups building spirohydantoin libraries can use this compound to systematically probe the contribution of cyclohexane ring substitution alongside N-3 modification within a single scaffold.

Pharmacokinetic Profiling of Hydantoin Prodrugs Using a Conformationally Constrained Spiro Model Compound

The N-hydroxymethyl hydantoin prodrug system has been quantitatively characterized for decomposition kinetics across three hydantoin substrates (phenytoin, nitrofurantoin, 5,5-dimethylhydantoin), with rate constants spanning 1.0 × 10⁷ to 6.2 × 10⁸ M⁻¹ min⁻¹ [3]. The spirohydantoin scaffold introduces conformational constraint absent in 5,5-dimethylhydantoin, potentially altering the pKa of the hydantoin NH and thereby modulating the decomposition rate. Researchers studying structure–release relationships in hydantoin prodrugs can use this compound to determine whether spirocyclic constraint at C-5 accelerates or decelerates N-hydroxymethyl cleavage relative to the non-spiro benchmarks, providing missing data for this pharmacokinetically important scaffold class.

Ring-Size Comparator in Cycloalkanespirohydantoin Pharmacological Screening Panels

The Oldfield & Cashin (1965) study demonstrated that pharmacological activity in spirohydantoins is exquisitely sensitive to cycloalkane ring size: cyclohexane = analgesic/anti-inflammatory, cycloheptane = anticonvulsant, cyclooctane = barbiturate-like [1]. This compound, as a substituted cyclohexanespirohydantoin, serves as a critical member of any panel designed to map the ring-size dependence of target engagement across modern in vitro assays (e.g., ion channel binding, GPCR screening, kinase panels). Its inclusion alongside cycloheptane and cyclopentane spirohydantoin analogs enables the systematic decoupling of ring-size effects from N-3 substituent effects in contemporary target-based screening cascades.

Quote Request

Request a Quote for 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.